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Compound of Interest

Compound Name: GSK-114

Cat. No.: B15612316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the

pharmacokinetics and oral bioavailability of GSK-114, a selective inhibitor of Cardiac Troponin

I-Interacting Kinase (TNNI3K). The information is compiled from available scientific literature to

support ongoing research and development efforts.

Introduction
GSK-114 is a potent and highly selective, orally active inhibitor of TNNI3K, with an IC50 of 25

nM.[1] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase.[1] TNNI3K is a

cardiac-specific kinase implicated in various cardiovascular diseases, making it a promising

therapeutic target.[1][2] Understanding the pharmacokinetic profile of GSK-114 is crucial for its

development as a therapeutic agent, as this determines the dose, dosing frequency, and

suitability for clinical applications. This guide summarizes the key pharmacokinetic parameters

and the experimental protocols used in the preclinical evaluation of GSK-114.

Pharmacokinetic Profile
The pharmacokinetic properties of GSK-114 have been evaluated in preclinical studies, with

key data available from studies conducted in rats. These studies demonstrate that GSK-114
has adequate oral exposure, supporting its potential for use in in vivo studies.[3]
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The following table summarizes the key pharmacokinetic parameters of GSK-114 in rats

following oral administration.

Parameter Value Species Dose Reference

Cmax (Maximum

Plasma

Concentration)

130 ng/mL Rat 2 mg/kg [3]

t½ (Elimination

Half-life)
3.6 hr Rat 2 mg/kg [3]

poDNAUC (Dose

Normalized Area

Under the Curve)

0.18

µg*hr/mL/mg
Rat 2 mg/kg [3]

Fu (Fraction

Unbound in

Plasma)

20.2% Rat Not Specified [3]

Experimental Protocols
While the complete, detailed experimental protocol for the pharmacokinetic study of GSK-114
is proprietary to GlaxoSmithKline, a representative protocol for a standard preclinical oral

pharmacokinetic study in rats is provided below. This protocol is based on established

methodologies in the field.

Animal Models
Species: Sprague-Dawley rats

Sex: Male

Weight: 200-250 g

Acclimation: Animals are acclimated for at least one week prior to the study with a 12-hour

light/dark cycle and access to standard chow and water ad libitum.
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Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration of

the compound, with water available ad libitum.

Drug Formulation and Administration
Formulation: GSK-114 is formulated as a suspension in a vehicle suitable for oral gavage,

such as 0.5% methylcellulose in water.

Dose: A single dose of 2 mg/kg is administered.

Administration: The formulation is administered via oral gavage using a suitable gavage

needle.

Blood Sampling
Time Points: Blood samples (approximately 0.25 mL) are collected at predose (0 hour) and

at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Collection Method: Blood is collected from the jugular vein or another appropriate site into

tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 3000 x g for 10

minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method - LC-MS/MS
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is used for the quantification of GSK-114 in plasma samples.

Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An

aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing an

internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated

proteins. The supernatant is then transferred for injection into the LC-MS/MS system.

Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a

gradient mobile phase.
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Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in

multiple reaction monitoring (MRM) mode.

Quantification: The concentration of GSK-114 in the plasma samples is determined by

comparing the peak area ratio of the analyte to the internal standard against a standard

curve prepared in blank plasma.

Mandatory Visualizations
Signaling Pathway
GSK-114 is an inhibitor of TNNI3K. The following diagram illustrates a simplified signaling

pathway involving TNNI3K in the context of cardiac injury.
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Simplified TNNI3K signaling pathway in cardiac injury.

Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
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Workflow for a preclinical oral pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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